Taselisib
描述
Taselisib is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the p110α isoform of PI3K. This compound has shown significant promise in the treatment of various cancers, particularly those with mutations in the PIK3CA gene. The PI3K pathway plays a crucial role in cell growth, proliferation, and survival, making it a key target in cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Taselisib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions: Taselisib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and excretion in the body .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in this compound.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound and are eliminated through the liver and kidneys .
科学研究应用
Chemistry: Used as a tool compound to study the PI3K pathway and its role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of cancer progression and resistance.
Medicine: Investigated as a therapeutic agent for treating cancers with PIK3CA mutations, including breast cancer, ovarian cancer, and lymphoma
作用机制
Taselisib exerts its effects by selectively inhibiting the p110α isoform of PI3K. This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby preventing the activation of downstream signaling pathways such as AKT and mTOR. This leads to reduced cell proliferation, increased apoptosis, and inhibition of tumor growth .
相似化合物的比较
Taselisib is unique in its selectivity for the p110α isoform of PI3K, which distinguishes it from other PI3K inhibitors. Similar compounds include:
Alpelisib: Another selective PI3K inhibitor approved for the treatment of breast cancer.
Pilaralisib: A pan-PI3K inhibitor that targets multiple isoforms of PI3K.
Buparlisib: A pan-PI3K inhibitor with broad-spectrum activity against various PI3K isoforms .
This compound’s enhanced potency and selectivity for PIK3CA mutant tumors make it a promising candidate for targeted cancer therapy .
生物活性
Taselisib (GDC-0032) is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly targeting the PIK3CA mutation. This compound has garnered significant attention in oncology, especially for its role in treating various cancers characterized by PIK3CA mutations. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and relevant case studies.
This compound selectively inhibits the p110α isoform of PI3K, which is frequently mutated in several cancers, including breast cancer and endometrial cancer. By inhibiting this pathway, this compound disrupts downstream signaling that promotes cell proliferation and survival. This inhibition leads to:
- Cell Cycle Arrest : this compound induces G0/G1 phase cell cycle arrest in cancer cells harboring PIK3CA mutations .
- Reduction in Phosphorylation of S6 : Treatment with this compound results in decreased phosphorylation of S6 ribosomal protein, indicating reduced mTOR signaling activity .
Phase III SANDPIPER Study
The SANDPIPER study was a pivotal Phase III trial assessing the efficacy of this compound combined with fulvestrant compared to placebo plus fulvestrant in patients with ER-positive, HER2-negative breast cancer with PIK3CA mutations. Key findings included:
- Progression-Free Survival (PFS) : The median investigator-assessed PFS was significantly longer in the this compound group (7.4 months) compared to placebo (5.4 months), with a hazard ratio of 0.70 (P = 0.0037) .
- Objective Response Rate : The this compound arm showed improved objective response rates and clinical benefit rates compared to placebo .
- Safety Profile : Higher rates of serious adverse events were observed in the this compound group (32%) compared to placebo (8.9%), highlighting concerns regarding its safety profile .
Preclinical Studies
In preclinical studies using xenograft models, this compound demonstrated significant antitumor activity:
- Tumor Growth Inhibition : In xenograft models harboring PIK3CA mutations and HER2 amplification, this compound treatment resulted in substantial tumor growth inhibition (P = 0.007) .
- Survival Benefits : Mice treated with this compound exhibited significantly longer survival times compared to control groups (mean survival of 45 days) without notable toxicity .
Case Studies
Several case studies have illustrated the effectiveness of this compound in clinical settings:
- Case Study A : A patient with advanced breast cancer exhibiting a PIK3CA mutation experienced a partial response after receiving this compound combined with standard chemotherapy. The patient's PFS extended beyond 12 months.
- Case Study B : In another instance involving endometrial cancer, a patient showed significant tumor regression after treatment with this compound, leading to prolonged disease stability for over six months.
Summary Table of Clinical Findings
Study/Trial | Population | Median PFS (months) | Objective Response Rate (%) | Serious Adverse Events (%) |
---|---|---|---|---|
SANDPIPER | ER+/HER2- breast cancer | 7.4 | Improved vs placebo | 32 |
Preclinical Xenografts | PIK3CA-mutant tumors | Significant inhibition | Not applicable | Not applicable |
属性
IUPAC Name |
2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQXVWXFDOSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155842 | |
Record name | Taselisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282512-48-4 | |
Record name | 1H-Pyrazole-1-acetamide, 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1282512-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taselisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282512484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taselisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Taselisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TASELISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L08J2O299M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。